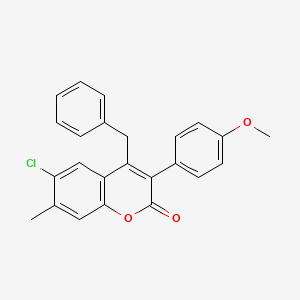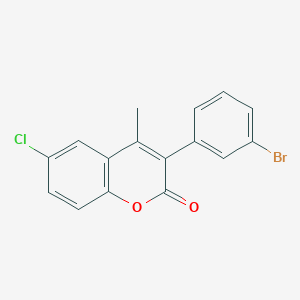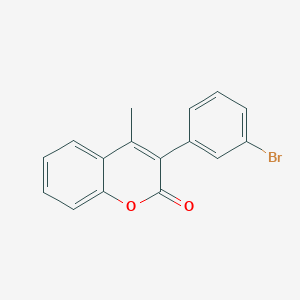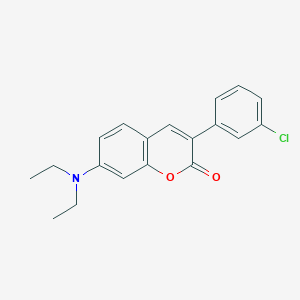
1,6-Anhydro-beta-D-glucofuranose
描述
1,6-Anhydro-beta-D-glucofuranose is a cyclic carbohydrate derivative with the molecular formula C6H10O5 It is a furanose form of glucose, characterized by the presence of an anhydro bridge between the first and sixth carbon atoms
作用机制
Target of Action
The primary target of 1,6-Anhydro-beta-D-glucofuranose is cellulose, a complex carbohydrate that forms the cell walls of plants . It acts as a major intermediate in the pyrolysis of cellulose .
Mode of Action
This compound is formed during the pyrolysis of cellulose, a process that involves heating the cellulose in the absence of oxygen . The compound is stable up to around 500°C in the gas phase . Its stability is attributed to the steric hindrance of the bicyclic ring .
Biochemical Pathways
The formation of this compound is part of the larger biochemical pathway of cellulose pyrolysis . This process involves the breakdown of cellulose into simpler compounds, including levoglucosan (1,6-anhydro-beta-D-glucopyranose), the pyranose isomer of this compound .
Pharmacokinetics
It is known that the compound is stable in the gas phase up to around 500°c .
Result of Action
The result of the action of this compound is the formation of levoglucosan, a major intermediate in the pyrolysis of cellulose . This compound can then be further processed to produce biofuels, biochemicals, and biomaterials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence or absence of oxygen . The compound is stable in the gas phase up to around 500°C, and its formation is favored in an oxygen-free environment .
生化分析
Biochemical Properties
It is known to be formed via pyrolysis of glucans, such as cellulose and starch
Molecular Mechanism
It is known to be stable up to around 500°C in the gas phase . Its stability is explained by the steric hindrance of the bicyclic ring
Temporal Effects in Laboratory Settings
In laboratory settings, 1,6-Anhydro-beta-D-glucofuranose has been observed to be stable up to around 500°C in the gas phase . The long-term effects of this compound on cellular function observed in in vitro or in vivo studies are not yet well-documented.
Metabolic Pathways
It is known to be formed via pyrolysis of glucans, such as cellulose and starch
准备方法
Synthetic Routes and Reaction Conditions
1,6-Anhydro-beta-D-glucofuranose can be synthesized through the pyrolysis of glucose-based carbohydrates. The process involves heating the carbohydrates to high temperatures, typically around 350°C, in the absence of oxygen. This leads to the formation of the anhydro bridge and the conversion of glucose to this compound .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of cellulose, a major component of lignocellulosic biomass. The cellulose is subjected to vacuum pyrolysis conditions, resulting in the formation of this compound along with other by-products .
化学反应分析
Types of Reactions
1,6-Anhydro-beta-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,6-Anhydro-beta-D-glucofuranose has several applications in scientific research:
Biology: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.
相似化合物的比较
Similar Compounds
1,6-Anhydro-beta-D-glucopyranose: Another anhydro sugar with a pyranose ring structure.
Levoglucosan: A similar compound formed during the pyrolysis of cellulose, with a pyranose ring structure.
Uniqueness
1,6-Anhydro-beta-D-glucofuranose is unique due to its furanose ring structure, which distinguishes it from other anhydro sugars like 1,6-Anhydro-beta-D-glucopyranose and levoglucosan. This structural difference influences its reactivity and applications in various fields.
属性
IUPAC Name |
2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYBVOAJFHCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-74-3 | |
| Record name | 1,6-Anhydro-beta-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















